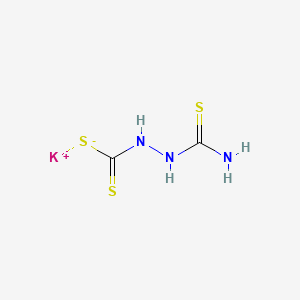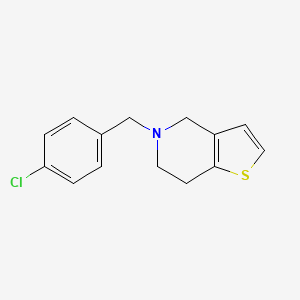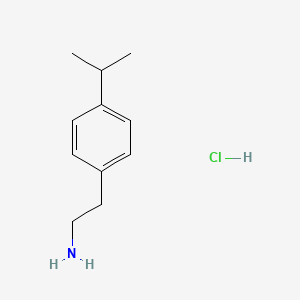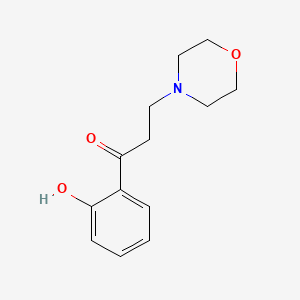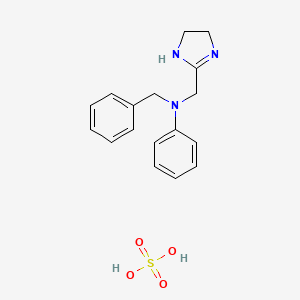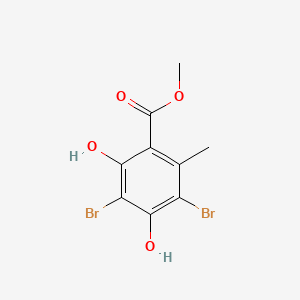
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate
Übersicht
Beschreibung
“Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate” is a chemical compound with the molecular formula C9H8Br2O4 . It has a molecular weight of 339.96 g/mol . The IUPAC name for this compound is "methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate" .
Molecular Structure Analysis
The molecular structure of “Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate” includes two bromine atoms, four oxygen atoms, and one methyl ester group . The InChI string representation of the molecule is "InChI=1S/C9H8Br2O4/c1-3-4 (9 (14)15-2)7 (12)6 (11)8 (13)5 (3)10/h12-13H,1-2H3" .Physical And Chemical Properties Analysis
“Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate” has a molecular weight of 339.96 g/mol . It has a computed XLogP3-AA value of 3.4, which is a measure of its lipophilicity . It has 2 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 66.8 Ų .Wissenschaftliche Forschungsanwendungen
Biological Activities
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate, derived from lichens, exhibits various pharmacological properties. Notably, it has shown potential in alpha-glucosidase inhibition and antimicrobial activity, particularly against antibiotic-resistant bacteria like Enterococcus faecium, Staphylococcus aureus, and Acinetobacter baumannii. Molecular docking studies further support the consistency between in vitro and in silico studies, highlighting its significant biological activity (Do et al., 2022).
Nematocidal Activity
In research focusing on oakmoss absolute, derivatives of 2,4-dihydroxybenzoates, including methyl 2,4-dihydroxy-3,6-di-methylbenzoate, have been identified for their nematocidal properties. Among these derivatives, the octyl ester displayed particularly strong activity, with minimal lethal concentrations measured, indicating its potential in addressing nematode-related issues (Ahad et al., 1991).
Synthetic Applications
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate has been used in various synthetic processes. For instance, it has been utilized in the preparation of alkyl 4,5-dibromo-2-methylbenzoate derivatives, showcasing its role in the synthesis of complex organic compounds. This application demonstrates its versatility in organic chemistry and potential utility in developing novel compounds (Gauna et al., 2008).
Eigenschaften
IUPAC Name |
methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-3-4(9(14)15-2)7(12)6(11)8(13)5(3)10/h12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALYLLBFOYLQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399548 | |
| Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
CAS RN |
715-33-3 | |
| Record name | methyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



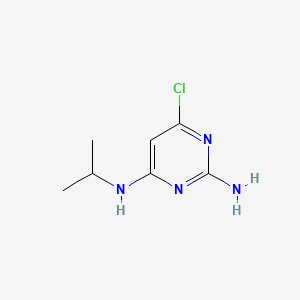
![4'-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1598431.png)
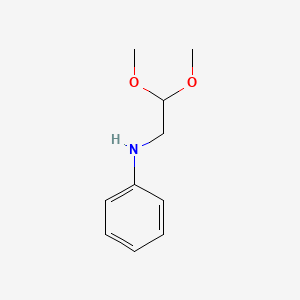
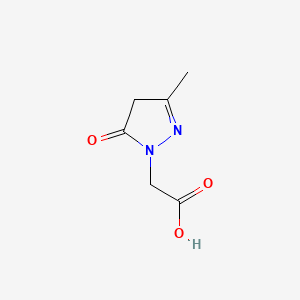
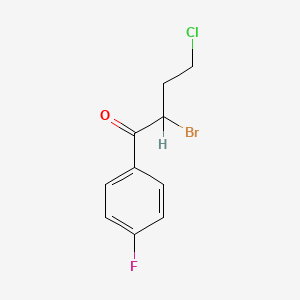
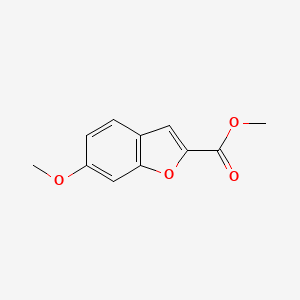
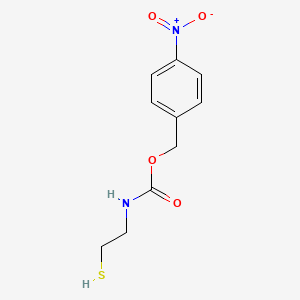
![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)
![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)
